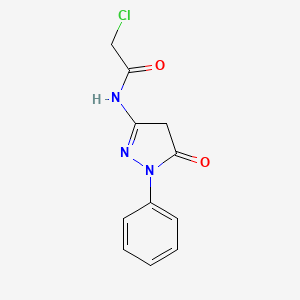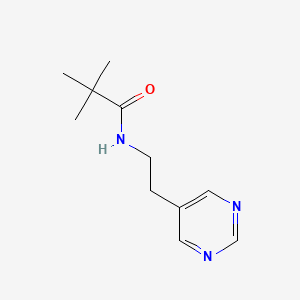
N-(2-(pyrimidin-5-yl)ethyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(pyrimidin-5-yl)ethyl)pivalamide is a compound that features a pyrimidine ring attached to an ethyl chain, which is further connected to a pivalamide group. Pyrimidine derivatives are known for their wide range of pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the pyrimidine ring in this compound suggests potential biological activities, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(pyrimidin-5-yl)ethyl)pivalamide typically involves the reaction of pyrimidine derivatives with ethylamine and pivaloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Synthesis of 2-(pyrimidin-5-yl)ethylamine by reacting pyrimidine with ethylamine.
Step 2: Acylation of 2-(pyrimidin-5-yl)ethylamine with pivaloyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions: N-(2-(pyrimidin-5-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the ethyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential pharmacological activities can be explored for therapeutic applications.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
N-(2-(pyrimidin-5-yl)ethyl)pivalamide can be compared with other pyrimidine derivatives to highlight its uniqueness:
Similar Compounds: Examples include 2-(pyrimidin-5-yl)ethylamine, N-(pyrimidin-2-yl)pivalamide, and other pyrimidine-based compounds.
Uniqueness: The presence of both the ethyl chain and the pivalamide group in this compound may confer unique properties, such as enhanced stability or specific biological activities, distinguishing it from other pyrimidine derivatives.
属性
IUPAC Name |
2,2-dimethyl-N-(2-pyrimidin-5-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-11(2,3)10(15)14-5-4-9-6-12-8-13-7-9/h6-8H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASZAXBYNIVCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CN=CN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2614386.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2614387.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2614389.png)
![6-chloro-2-(piperidine-1-carbonyl)-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2614392.png)
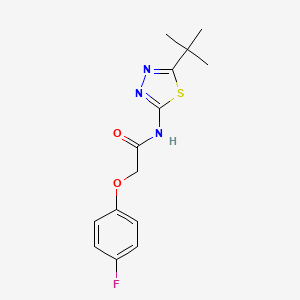
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid](/img/structure/B2614395.png)
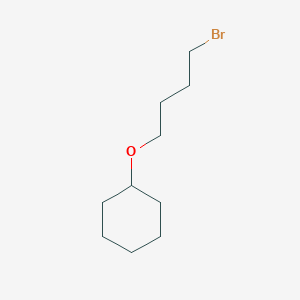
![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2614397.png)
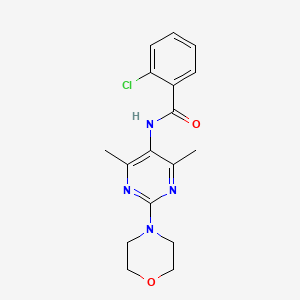
![2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2614401.png)
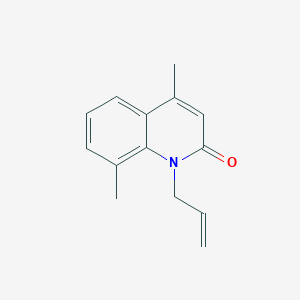
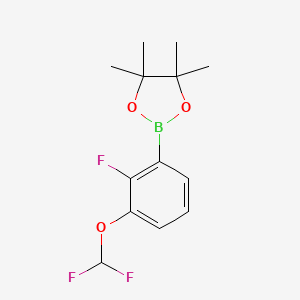
![1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2614408.png)
